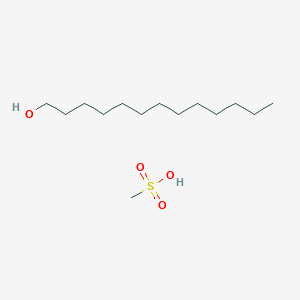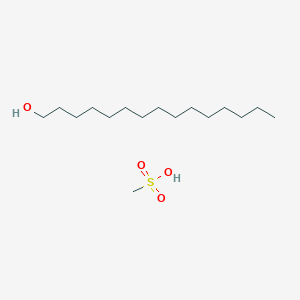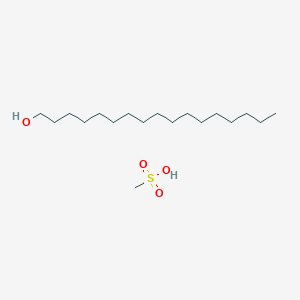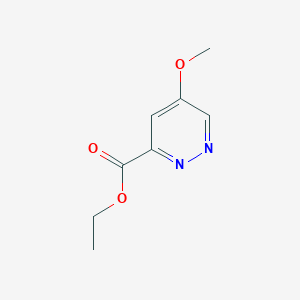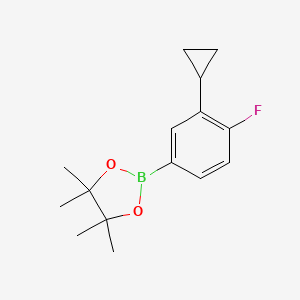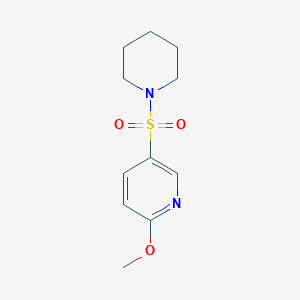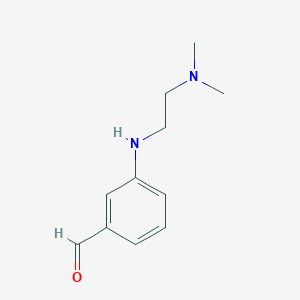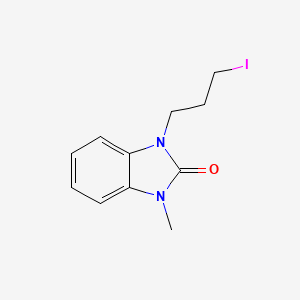
1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one
概要
説明
1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one, also known as IBMI, is a small molecule that has gained increasing attention in the scientific community due to its versatile applications in a variety of fields. IBMI is an organoiodine compound with a unique structure that allows it to interact with a variety of biological molecules. It has been used in a variety of scientific applications, ranging from drug discovery to biochemistry and biotechnology.
科学的研究の応用
Chemical and Physical Properties
The chemistry of benzimidazole derivatives, including compounds like 1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one, has been extensively studied for their intriguing properties and applications. These compounds are known for their versatility in the field of coordination chemistry and organic synthesis. Benzimidazole and its derivatives, due to their structural similarities with nucleotides, exhibit a wide range of biological activities, making them valuable in both biological and electrochemical studies. The review by Boča et al. (2011) explores the preparation, properties, and complex compounds of benzimidazole ligands, highlighting their spectroscopic, structural, and magnetic properties, as well as their biological and electrochemical activity Boča, Jameson, & Linert, 2011.
Biological Applications
Benzimidazole derivatives have been widely recognized for their significant biological applications. For instance, Hoechst 33258, a well-known bis-benzimidazole derivative, binds strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property has been exploited in various biological studies, including fluorescent DNA staining, chromosome analysis, and nuclear DNA content evaluation in plant cell biology. The review by Issar and Kakkar (2013) provides an extensive overview of the uses of Hoechst 33258 and its analogues in biological applications, highlighting their potential as radioprotectors and topoisomerase inhibitors Issar & Kakkar, 2013.
Pharmacological Significance
The pharmacological significance of benzimidazole compounds is further underscored by their diverse therapeutic potentials. Benzimidazole scaffolds have been found to exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant activities. This versatility makes benzimidazole a key scaffold in the design and synthesis of new therapeutic compounds. Babbar, Swikriti, and Arora (2020) provide a comprehensive review on the therapeutic potential of benzimidazole derivatives, emphasizing the importance of the benzimidazole core in the development of numerous groups of biological agents Babbar, Swikriti, & Arora, 2020.
Chemical Synthesis and Modification
The synthetic versatility of benzimidazole derivatives allows for a wide array of chemical modifications, enabling the exploration of new biological activities and applications. Innovative synthetic methodologies have been developed to create benzimidazole compounds with enhanced biological and pharmacological properties. Ibrahim (2011) reviews the synthetic approaches for benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines, showcasing the diverse applications of these compounds in medicinal chemistry Ibrahim, 2011.
特性
IUPAC Name |
1-(3-iodopropyl)-3-methylbenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O/c1-13-9-5-2-3-6-10(9)14(11(13)15)8-4-7-12/h2-3,5-6H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPVEAJIYCFESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CCCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

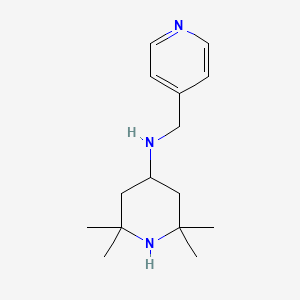
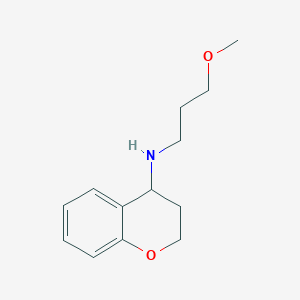
![[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine](/img/structure/B3147571.png)

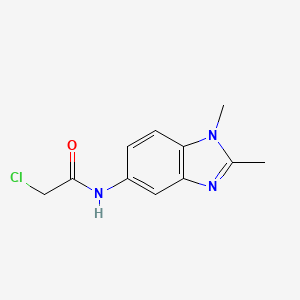
![4-Chlorofuro[3,2-C]quinoline](/img/structure/B3147603.png)
